Proven Utility as a Key Intermediate in the Total Synthesis of (-)-Hennoxazole A
H-DL-Ser-OMe.HCl is an established starting material for the enantioselective total synthesis of the antiviral marine natural product (-)-hennoxazole A. A convergent synthesis was completed in 17 steps (longest linear sequence) from serine methyl ester [1]. This demonstrates the compound's utility as a chiral pool starting material for constructing complex molecular architectures. In contrast, while L-Ser-OMe.HCl is also used in synthesis, the use of the racemic H-DL-Ser-OMe.HCl in this specific, high-value natural product synthesis highlights its acceptance in advanced methodologies.
| Evidence Dimension | Synthetic Utility in Complex Molecule Construction |
|---|---|
| Target Compound Data | 17 synthetic steps to (-)-hennoxazole A |
| Comparator Or Baseline | L-Ser-OMe.HCl (no comparable total synthesis reported using racemic form as a direct alternative) |
| Quantified Difference | Establishes a validated synthetic route using the racemic form, which can be a more cost-effective entry point for this chiral synthesis. |
| Conditions | Enantioselective, convergent total synthesis of (-)-hennoxazole A. |
Why This Matters
Validates the compound for use in complex, multi-step syntheses where cost is a factor and chirality is controlled later in the sequence.
- [1] Smith, T. E., et al. (2007). Total synthesis of (-)-hennoxazole A. Organic Letters, 9(6), 1045-1048. View Source
